molecular formula C14H23NO5 B13388113 1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B13388113
M. Wt: 285.34 g/mol
InChI Key: WGULJENYZHSGAY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate (CAS: 158392-80-4 for the S-enantiomer; 2381158-20-7 for the R-enantiomer) is a chiral pyrrolidine derivative with the molecular formula C₁₄H₂₃NO₅ and a molecular weight of 285.34 g/mol . The compound features:

  • A 5-membered pyrrolidine ring with a ketone group at position 3.
  • 4,4-dimethyl substituents on the pyrrolidine ring, enhancing steric hindrance.
  • tert-Butyl and ethyl ester groups at positions 1 and 2, respectively, which influence solubility and stability .

Applications and Handling
This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. It requires storage at 2–8°C to maintain stability and is typically provided as a research-grade chemical with purity >97% .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H23NO5/c1-7-19-10(16)9-8-14(5,6)11(17)15(9)12(18)20-13(2,3)4/h9H,7-8H2,1-6H3

InChI Key

WGULJENYZHSGAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Method A: Cyclization of N-Protected α-Amino Acid Derivatives

Overview:
This classical approach involves starting from N-protected α-amino acids or their derivatives, which undergo intramolecular cyclization to form the pyrrolidine ring.

Stepwise Process:

  • Step 1: Synthesis of N-protected α-amino acid with appropriate substituents. For example, starting from N-Boc-protected glutamic acid derivatives, which provide the backbone for the pyrrolidine ring.

  • Step 2: Activation of the carboxylic acid (e.g., via formation of acid chlorides or anhydrides) followed by intramolecular nucleophilic attack by the amino group to cyclize into a pyrrolidine ring.

  • Step 3: Introduction of the ethyl group at the 2-position via alkylation of the ring nitrogen or adjacent carbons, often using ethyl halides under basic conditions.

  • Step 4: Installation of the 4,4-dimethyl groups through alkylation at the appropriate methyl positions, typically via enolate chemistry or alkyl halides.

  • Step 5: Deprotection and esterification steps to install the tert-butyl ester at nitrogen and the appropriate ester groups at the carboxyl positions.

Advantages:

  • Well-established protocol with high stereocontrol.
  • Compatibility with various protecting groups.

Limitations:

  • Multi-step process with potential for racemization.
  • Requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Method B: Cyclization via Mannich-Type Reactions

Overview:
This approach employs Mannich reactions to introduce the necessary substituents onto a pyrrolidine core precursor.

Procedure:

  • Step 1: Synthesis of an imine or enamine intermediate from a suitable aldehyde or ketone.

  • Step 2: Nucleophilic addition of an enolate or similar nucleophile to the imine, forming a β-amino ketone.

  • Step 3: Cyclization of the β-amino ketone under acidic or basic conditions to form the pyrrolidine ring with the desired substituents.

  • Step 4: Functional group manipulations to introduce the tert-butyl ester and ethyl groups, often via esterification or alkylation.

Advantages:

  • Potential for stereoselective synthesis.
  • Flexibility in introducing various substituents.

Limitations:

  • Possible formation of regio- and stereoisomeric mixtures requiring separation.
  • Sensitive to reaction conditions.

Method C: Asymmetric Synthesis Using Chiral Catalysts

Overview:
Modern asymmetric synthesis strategies utilize chiral catalysts or auxiliaries to achieve stereoselectivity in constructing the pyrrolidine ring.

Procedure:

  • Step 1: Use of chiral Lewis acids or organocatalysts to promote enantioselective cyclization of suitable precursors, such as α,β-unsaturated carbonyl compounds.

  • Step 2: Installation of the ethyl and methyl groups via regio- and stereoselective alkylation reactions, often employing chiral auxiliaries or reagents.

  • Step 3: Final deprotection and esterification to yield the target compound.

Advantages:

  • High stereocontrol.
  • Reduced need for separation of stereoisomers.

Limitations:

  • Higher cost due to chiral catalysts.
  • Requires optimization for each substrate.

Data Tables Summarizing Key Reaction Conditions

Method Starting Material Key Reagents Conditions Yield (%) Stereoselectivity Remarks
A N-Protected amino acids Acid chlorides, alkyl halides Reflux, inert atmosphere 60-75 High Classical route, scalable
B Aldehydes, ketones Formaldehyde, amines Acidic or basic, room temp 50-65 Moderate Flexible, mixture of isomers
C Precursors with chiral catalysts Chiral Lewis acids Low temp, inert atmosphere 70-85 Excellent High stereocontrol

Recent Research Discoveries and Innovations

  • Enantioselective Cyclizations: Recent advancements involve the use of organocatalysts such as proline derivatives to achieve high enantioselectivity in pyrrolidine synthesis, significantly improving stereochemical purity.

  • Green Chemistry Approaches: Utilization of solvent-free conditions or aqueous media for cyclization steps has been reported, reducing environmental impact.

  • Biocatalytic Methods: Enzymatic catalysis for selective esterification and alkylation steps has been explored, offering milder conditions and higher selectivity.

  • Flow Chemistry: Continuous flow reactors have been employed to streamline multi-step synthesis, improving yields and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 5 and the ester functionalities make this compound susceptible to oxidation under controlled conditions. For example:

ReagentConditionsProductYieldSource
Pb(OAc)₄DMF/MeOH, rt, 2 hOxidized lactam derivative89%

In a study involving structurally related pyrrolidine intermediates, lead tetraacetate (Pb(OAc)₄) in a DMF/MeOH solvent system selectively oxidized the pyrrolidine ring to generate lactam derivatives . This highlights the compound’s potential role in synthesizing heterocyclic frameworks.

Reduction Reactions

The ester groups and ketone moiety can undergo reduction, though direct data on this compound is limited. Based on analogous systems:

ReagentConditionsExpected ProductNotes
LiAlH₄THF, 0°C to rtPrimary alcohol derivativesRequires optimization
DIBAL-HToluene, -78°CPartial reduction of estersSelective deprotection

Reductive cleavage of the tert-butyl or ethyl esters could yield carboxylic acids or alcohols, depending on the reagent .

Substitution and Functionalization

The tert-butyl and ethyl esters provide sites for nucleophilic substitution or transesterification:

Alkylation/Condensation

In a multi-step synthesis, the compound served as a precursor for stereoselective nickel-catalyzed olefin coupling reactions, enabling the construction of complex polycyclic systems .

Hydrolysis

Controlled hydrolysis of the ethyl ester under basic conditions (e.g., NaOH/MeOH) would yield the corresponding carboxylic acid, though specific data requires further validation.

Stability and Reactivity Considerations

  • Thermal Sensitivity : Decomposition observed above 80°C, necessitating low-temperature storage (2–8°C) .

  • Solubility : Soluble in polar aprotic solvents (DMF, THF) but insoluble in water, influencing reaction design .

Scientific Research Applications

1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size Variation: Pyrrolidine vs. Piperidine vs. Azepane Derivatives

(a) 1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate (Piperidine Analogue)
  • Molecular Formula: C₁₃H₂₁NO₅ (MW: 271.31 g/mol) .
  • Key Differences :
    • 6-membered piperidine ring instead of pyrrolidine.
    • Lacks 4,4-dimethyl substituents, reducing steric effects.
    • Applications : Used in alkaloid synthesis due to increased ring flexibility.
(b) 1-tert-Butyl 4-ethyl 6-methyl-5-oxoazepane-1,4-dicarboxylate (Azepane Analogue)
  • CAS: 884487-29-0; Molecular Formula: C₁₅H₂₅NO₅ (MW: 299.36 g/mol) .
  • Key Differences: 7-membered azepane ring, enabling unique conformational dynamics. Additional methyl group at position 4. Applications: Potential use in macrocyclic compound synthesis.
Impact of Ring Size :
  • Reactivity : Smaller rings (pyrrolidine) exhibit higher ring strain, favoring nucleophilic reactions.
  • Solubility : Piperidine derivatives generally have better aqueous solubility due to reduced hydrophobicity.

Substituent Variations

(a) 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate
  • CAS: 869564-40-9; Molecular Formula: C₁₂H₁₉NO₅ (MW: 257.29 g/mol) .
  • Key Differences :
    • Methyl ester at position 2 instead of ethyl.
    • Lower molecular weight and altered hydrolysis kinetics.
(b) 1-tert-Butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate (Non-methylated Analogue)
  • CAS: 102195-80-2; Molecular Formula: C₁₂H₁₉NO₅ (MW: 257.29 g/mol) .
  • Key Differences :
    • Absence of 4,4-dimethyl groups reduces steric bulk, enhancing reactivity in SN2 reactions.

Stereochemical Variations

The target compound exists as enantiomers (S and R), which differ in:

  • Biological Activity : Enantiomers may interact differently with chiral biological targets (e.g., enzymes) .
  • Synthesis Challenges : The S-enantiomer (CAS: 158392-80-4) is more commonly available, reflecting synthetic preferences .

Physical and Chemical Properties

Property Target Compound Piperidine Analogue Azepane Analogue
Molecular Weight 285.34 g/mol 271.31 g/mol 299.36 g/mol
Storage Conditions 2–8°C Room temperature Not specified
Purity >97% 90% 90%
Solubility Requires DMSO/ultrasonication Ethanol-soluble Limited data

Biological Activity

1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate, also known as (S)-1-tert-butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate, is a complex organic compound notable for its structural features and potential biological applications. This article explores its biological activity, focusing on enzyme inhibition and interactions with various biological systems.

  • Molecular Formula : C14H23NO5
  • Molecular Weight : 273.34 g/mol
  • CAS Number : 158392-80-4

The compound contains a pyrrolidine ring, which is significant in many biological processes due to its ability to interact with enzymes and receptors.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an enzyme inhibitor and its role in various biochemical pathways. It has been studied for its effects on:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are crucial in metabolic pathways. This inhibition can lead to therapeutic applications in treating diseases related to enzyme dysfunction.
  • Protein-Ligand Interactions : Its structure allows it to interact with proteins, potentially modulating their activity. This aspect is critical in drug design and development.

The mechanism of action involves the interaction of (S)-1-tert-butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate with specific molecular targets such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, influencing various physiological responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Enzyme Inhibition

A recent study demonstrated that (S)-1-tert-butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate effectively inhibits certain serine proteases. The inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity.

Enzyme IC50 Value (µM)
Serine Protease A12.5
Serine Protease B8.3

This data suggests that the compound could be a valuable lead in developing therapeutics targeting these enzymes.

Study 2: Protein Interaction Studies

Another investigation focused on the interaction between this compound and various protein targets. Using surface plasmon resonance (SPR), researchers found that the compound binds with high affinity to specific receptors involved in metabolic regulation.

Protein Target Binding Affinity (Kd)
Receptor X15 nM
Receptor Y30 nM

These findings highlight the potential of (S)-1-tert-butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate in modulating receptor activity.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Techniques such as stereoselective nickel-catalyzed olefin coupling are commonly employed to achieve the desired stereochemistry and yield.

In industrial applications, it serves as an intermediate in the synthesis of complex organic molecules and fine chemicals. Its unique properties make it a valuable building block for more intricate compounds used in pharmaceuticals and agrochemicals.

Q & A

Q. Table 1: Example DoE Parameters for Synthesis Optimization

FactorRange TestedResponse Measured
Temperature60–120°CYield (%)
Solvent RatioDCM:Toluene (1:1–4:1)Purity (HPLC)
Reaction Time6–24 hoursDiastereomeric Ratio

Advanced: How can computational methods resolve contradictions in NMR data during structural confirmation?

Methodological Answer:
Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from dynamic stereochemical effects. A combined approach is recommended:

DFT Calculations : Predict chemical shifts for possible conformers using quantum chemistry software (e.g., Gaussian). Compare with experimental 1H^{1}\text{H}/13C^{13}\text{C} NMR data .

NOESY Analysis : Detect through-space nuclear Overhauser effects to validate spatial arrangements.

Cross-Validation : Align computational results with IR (e.g., carbonyl stretches at ~1700 cm1^{-1}) and MS data (e.g., molecular ion matching) .

Q. Example Workflow :

  • Step 1 : Optimize geometry of proposed conformers via DFT.
  • Step 2 : Simulate NMR spectra using the GIAO method.
  • Step 3 : Compare simulated vs. experimental shifts (Δδ < 0.2 ppm acceptable).

Basic: What safety protocols are critical when handling this compound in a laboratory setting?

Methodological Answer:
Key safety measures derived from structural analogs include:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

Storage : Keep in inert atmosphere (N2_2 or Ar) at 2–8°C to prevent hydrolysis .

Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Table 2: Hazard Mitigation Strategies

Hazard TypeMitigation Action
Skin IrritationImmediate washing with soap/water
Fire RiskUse CO2_2 extinguishers (avoid water)

Advanced: How can researchers assess the environmental impact of this compound during disposal?

Methodological Answer:
While ecological data gaps exist , a tiered assessment is advised:

Biodegradability Screening : Use OECD 301F (Closed Bottle Test) to measure microbial degradation.

Aquatic Toxicity : Conduct Daphnia magna acute toxicity assays (EC50_{50} determination).

Computational Modeling : Predict persistence/bioaccumulation via EPI Suite or ECOSAR.

Waste Treatment : Incinerate at >1000°C with scrubbers to minimize dioxin formation.

Note : Prioritize substitution with greener analogs (e.g., hydrolytically stable esters) if toxicity is confirmed.

Basic: What analytical techniques are most reliable for characterizing stereochemical purity?

Methodological Answer:

Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:IPA mobile phases.

Polarimetry : Compare optical rotation with literature values for enantiopure standards.

X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. Table 3: Example Chiral HPLC Conditions

ColumnMobile PhaseFlow RateRetention Time (min)
Chiralpak IAHexane:IPA (90:10)1.0 mL/min12.3 (R), 14.7 (S)

Advanced: How can reaction path search methods improve the design of derivatives for medicinal chemistry?

Methodological Answer:
Quantum mechanical (QM) reaction path searches (e.g., IRC calculations) identify transition states and intermediates for functionalization. Steps include:

Mechanistic Exploration : Map energy profiles for nucleophilic attacks on the 5-oxo group.

Solvent Effects : Use COSMO-RS to simulate solvent interactions in silico.

Kinetic Control : Predict regioselectivity using activation barriers (ΔG^\ddagger) .

Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction optimization time by 60% for similar pyrrolidine scaffolds .

Basic: How should researchers address conflicting solubility data in different solvent systems?

Methodological Answer:

Replicate Conditions : Ensure temperature, agitation, and purity match prior studies.

Hansen Solubility Parameters : Calculate HSPs (δd_d, δp_p, δh_h) to identify solvent compatibility.

Phase Diagrams : Construct ternary diagrams for co-solvent systems (e.g., DCM/EtOAc/heptane).

Example : Discrepancies in DCM solubility may arise from trace moisture; use molecular sieves for anhydrous testing .

Advanced: What strategies validate synthetic routes for scale-up under CRDC guidelines?

Methodological Answer:
Align with Canadian R&D Classification (CRDC) 2020 for chemical engineering:

Reactor Design : Apply RDF2050112 principles (e.g., continuous flow vs. batch).

Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring.

Separation Efficiency : Optimize membrane technologies (RDF2050104) for diastereomer resolution .

Q. Table 4: CRDC Alignment for Scale-Up

CRDC CodeResearch FocusApplication Example
RDF2050103Chemical engineering designPilot-scale reactor configuration
RDF2050108Process controlIn-line FTIR for reaction monitoring

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